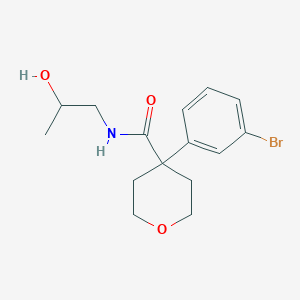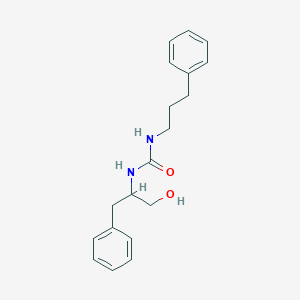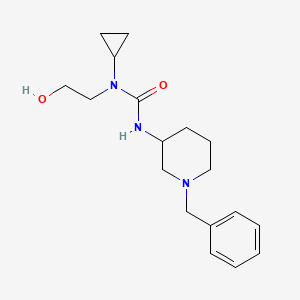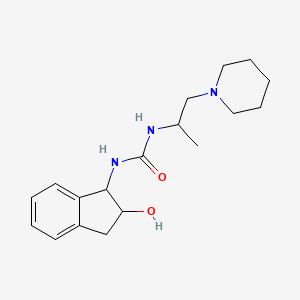
4-(3-bromophenyl)-N-(2-hydroxypropyl)oxane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-bromophenyl)-N-(2-hydroxypropyl)oxane-4-carboxamide, also known as BHPC, is a chemical compound that belongs to the oxane family. It is a white crystalline powder that has a molecular weight of 327.21 g/mol. BHPC has been the subject of scientific research due to its potential applications in various fields, including medicine and agriculture.
Mecanismo De Acción
The exact mechanism of action of 4-(3-bromophenyl)-N-(2-hydroxypropyl)oxane-4-carboxamide is not fully understood. However, it has been hypothesized that this compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound may also inhibit the growth of bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to induce the expression of certain genes that are involved in apoptosis, cell cycle regulation, and DNA repair. This compound has also been found to inhibit the activity of certain enzymes, including topoisomerase II and III.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(3-bromophenyl)-N-(2-hydroxypropyl)oxane-4-carboxamide is its potential as a novel anticancer and antimicrobial agent. However, there are also some limitations to using this compound in lab experiments. For example, this compound may have low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, further studies are needed to fully understand the safety and efficacy of this compound in humans.
Direcciones Futuras
There are several future directions for research on 4-(3-bromophenyl)-N-(2-hydroxypropyl)oxane-4-carboxamide. One area of interest is the development of novel formulations of this compound that can improve its solubility and bioavailability. Another area of interest is the investigation of the potential synergistic effects of this compound when used in combination with other anticancer or antimicrobial agents. Finally, further studies are needed to fully understand the mechanisms of action of this compound and its potential applications in various fields.
Métodos De Síntesis
4-(3-bromophenyl)-N-(2-hydroxypropyl)oxane-4-carboxamide can be synthesized using a variety of methods, including the reaction of 3-bromobenzoyl chloride with 2-hydroxypropylamine, followed by the reaction with oxalyl chloride. Another method involves the reaction of 3-bromobenzoyl chloride with 2-hydroxypropylamine, followed by the reaction with oxalic acid dihydrate.
Aplicaciones Científicas De Investigación
4-(3-bromophenyl)-N-(2-hydroxypropyl)oxane-4-carboxamide has been studied extensively for its potential applications in the field of medicine. It has been shown to have antitumor activity against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. This compound has also been found to have antimicrobial activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
4-(3-bromophenyl)-N-(2-hydroxypropyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3/c1-11(18)10-17-14(19)15(5-7-20-8-6-15)12-3-2-4-13(16)9-12/h2-4,9,11,18H,5-8,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZHDVLGEUNVNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1(CCOCC1)C2=CC(=CC=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B6639459.png)



![1-[(5-Bromofuran-2-yl)methyl-methylamino]-3-phenoxypropan-2-ol](/img/structure/B6639483.png)
![2-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylamino]-1-(2-fluorophenyl)ethanol](/img/structure/B6639488.png)
![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-3-(hydroxymethyl)piperidine-1-carboxamide](/img/structure/B6639497.png)

![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[(5-methylthiophen-2-yl)methyl]urea](/img/structure/B6639514.png)
![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[3-(trifluoromethyl)cyclohexyl]urea](/img/structure/B6639516.png)
![3-(hydroxymethyl)-N-[(4-pyrazol-1-ylphenyl)methyl]piperidine-1-carboxamide](/img/structure/B6639518.png)

![4-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B6639529.png)
